Lbt-999

Description

Properties

CAS No. |

877467-20-4 |

|---|---|

Molecular Formula |

C20H26FNO2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

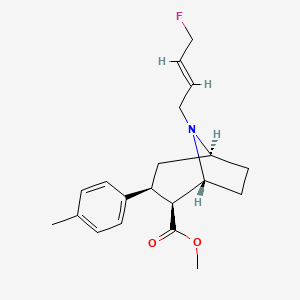

methyl (1R,2S,3S,5S)-8-[(E)-4-fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C20H26FNO2/c1-14-5-7-15(8-6-14)17-13-16-9-10-18(19(17)20(23)24-2)22(16)12-4-3-11-21/h3-8,16-19H,9-13H2,1-2H3/b4-3+/t16-,17+,18+,19-/m0/s1 |

InChI Key |

XZWRXMFAFBSAJC-BFKYMBCJSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LBT 999; LBT-999; LBT999; |

Origin of Product |

United States |

Foundational & Exploratory

LBT-999: A Technical Guide to its High-Affinity Binding with the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of LBT-999, a potent and selective ligand for the dopamine transporter (DAT). This compound, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a cocaine derivative that has demonstrated significant promise as a radioligand for visualizing and quantifying DAT in both preclinical and clinical settings using Positron Emission Tomography (PET).[1][2] Its high affinity and selectivity for DAT make it a valuable tool for studying the role of the dopaminergic system in various neurological and psychiatric disorders.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been characterized through in vitro pharmacological evaluations.[3] The data consistently demonstrate this compound's high affinity and selectivity for DAT.

| Ligand | Transporter | Binding Affinity Constant | Value |

| [³H]this compound | DAT | K_D_ | 9 nM |

| This compound | SERT | IC_50_ | > 1000 nM |

| This compound | NET | IC_50_ | > 1000 nM |

Table 1: In vitro binding affinities of this compound for monoamine transporters.

Experimental Protocols

The determination of this compound's binding affinity was primarily achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for this compound

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.

1. Membrane Preparation:

-

Source: Striatal tissue from rat brains is commonly used due to the high density of dopamine transporters.

-

Homogenization: The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) to release the cellular components.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

Assay Components: The assay is typically performed in a 96-well plate format and includes:

-

The prepared cell membranes (a specific amount of protein, e.g., 50-120 µg).

-

A radiolabeled ligand, such as [³H]this compound, at a concentration near its K_D_ value.

-

A competing unlabeled ligand (in this case, varying concentrations of this compound or other test compounds) to determine its inhibitory concentration (IC_50_).

-

-

Incubation: The components are incubated together in a binding buffer at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with an ice-cold buffer to remove any unbound radioligand.

3. Data Acquisition and Analysis:

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Determination of Non-Specific Binding: To determine the amount of non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909) to saturate the specific binding sites.

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value of the competing ligand. The K_i_ (inhibition constant) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation. For saturation binding assays to determine K_D_ and B_max_ (receptor density), increasing concentrations of the radioligand are used.

Visualizations

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse by reuptaking dopamine from the synaptic cleft into the presynaptic neuron. This process is modulated by various intracellular signaling pathways. This compound, as a DAT ligand, binds to the transporter and inhibits this reuptake process.

Caption: Dopamine transporter (DAT) signaling and this compound interaction.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]this compound, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

LBT-999 Radiotracer: A Technical Guide for Neuroimaging Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

LBT-999 is a potent and selective radiotracer designed for the in vivo imaging of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1][2] A derivative of cocaine, this compound, when labeled with radionuclides such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), serves as a critical tool in the study of neurodegenerative disorders, particularly Parkinson's disease.[1][2][3] Its high affinity and selectivity for DAT allow for the precise quantification of dopaminergic neuron density, offering valuable insights into disease diagnosis, progression, and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, experimental protocols, and key preclinical and clinical findings.

Introduction

The dopaminergic system is integral to the regulation of motor control, cognition, and reward pathways in the brain. The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby modulating dopaminergic neurotransmission. A decline in the density of DAT is a well-established biomarker for the loss of dopaminergic neurons, a hallmark of Parkinson's disease and other parkinsonian syndromes.

This compound, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, was developed as a highly selective ligand for DAT, making it an excellent candidate for PET imaging. This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this radiotracer in their studies.

Mechanism of Action

This compound functions by selectively binding to the dopamine transporter on presynaptic dopaminergic neurons. When radiolabeled, typically with ¹⁸F, it can be administered intravenously to a subject. The radiotracer then crosses the blood-brain barrier and accumulates in brain regions with high concentrations of DAT, such as the striatum (caudate and putamen). The positrons emitted by the radionuclide can be detected by a PET scanner, allowing for the visualization and quantification of DAT density. This provides a direct measure of the integrity of the dopaminergic system.

Signaling Pathway and Binding

Caption: Mechanism of [¹⁸F]this compound action at the dopaminergic synapse.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Reference |

| Kd for DAT | 9 nM | Not Specified | |

| Bmax for DAT | 17 pmol/mg protein | Not Specified | |

| IC50 for SERT | > 1000 nM | Not Specified | |

| IC50 for NET | > 1000 nM | Not Specified |

Table 2: Radiosynthesis of [¹⁸F]this compound

| Parameter | Value | Method | Reference |

| Radiochemical Yield (decay-corrected) | 35% | Automation on TRACERlab FXFN | |

| Radiochemical Yield (decay-corrected) | 32.7% | Automation on AllinOne (AIO) | |

| Radiochemical Purity | > 99% | TRACERlab FXFN | |

| Radiochemical Purity | > 98% | AllinOne (AIO) | |

| Molar Activity | 158 GBq/µmol | TRACERlab FXFN | |

| Molar Activity | > 154 GBq/µmol | AllinOne (AIO) | |

| Synthesis Time | 65 min | TRACERlab FXFN | |

| Synthesis Time | 48 min | AllinOne (AIO) |

Table 3: Human PET Imaging with [¹⁸F]this compound in Healthy Volunteers

| Brain Region | Binding Potential (BPND) | Reference |

| Putamen | 6.3 ± 1.1 | |

| Caudate | 6.8 ± 1.1 |

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The automated radiosynthesis of [¹⁸F]this compound is crucial for clinical applications to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). The following outlines a general one-step radiofluorination approach.

Caption: General workflow for the automated radiosynthesis of [¹⁸F]this compound.

Detailed Methodology:

The one-step radiofluorination from a chlorinated precursor is a commonly employed method.

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trapping and Elution: The [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiofluorination: The chlorinated precursor of this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), is added to the dried [¹⁸F]fluoride/catalyst complex. The reaction mixture is heated at a specific temperature for a set duration to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted fluoride and byproducts. The mobile phase composition and column type are optimized to achieve good separation.

-

Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with a suitable buffer and passed through a sterile filter into a sterile vial. The final product is an injectable solution.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, molar activity, pH, and sterility, to ensure it meets the specifications for human administration.

Preclinical Evaluation in Animal Models

Preclinical studies in rodents and non-human primates are essential to characterize the in vivo behavior of the radiotracer.

Methodology for PET Imaging in a Rat Model of Parkinson's Disease:

-

Animal Model: A unilateral striatal lesion is induced in rats using 6-hydroxydopamine (6-OHDA) to model the dopaminergic neurodegeneration seen in Parkinson's disease.

-

Radiotracer Administration: [¹⁸F]this compound is administered intravenously to the anesthetized rat.

-

PET Acquisition: A dynamic PET scan is acquired over a specified duration (e.g., 60 minutes) to measure the uptake and distribution of the radiotracer in the brain.

-

Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images, typically for the striatum (lesioned and non-lesioned sides) and a reference region with negligible DAT density, such as the cerebellum.

-

Quantification: The binding potential (BPND) is calculated to quantify the specific binding of [¹⁸F]this compound to DAT. This allows for the assessment of dopaminergic neuron loss in the lesioned hemisphere compared to the intact hemisphere.

-

Validation: In vivo findings can be validated through ex vivo autoradiography on brain sections using a DAT-specific radioligand like [¹²⁵I]PE2I.

Clinical Evaluation in Humans

Clinical studies in healthy volunteers and patients are necessary to establish the safety, dosimetry, and diagnostic utility of [¹⁸F]this compound.

Methodology for a PET Study in Healthy Volunteers and Parkinson's Disease Patients:

-

Subject Recruitment: Healthy control subjects and patients with a clinical diagnosis of early-stage Parkinson's disease are recruited for the study.

-

Radiotracer Administration: A bolus injection of [¹⁸F]this compound (e.g., 3.6 MBq/kg) is administered intravenously.

-

PET/MRI Acquisition: A dynamic PET scan is performed for a duration of up to 90 minutes. A high-resolution anatomical MRI scan is also acquired for co-registration and anatomical localization of the PET signal.

-

Blood Sampling: Venous blood samples may be collected at various time points to analyze the parent radiotracer and its metabolites in plasma.

-

Image Analysis: Time-activity curves (TACs) are generated for various brain regions of interest, including the caudate, putamen, and cerebellum (as a reference region).

-

Kinetic Modeling: The binding potential (BPND) or distribution volume ratio (DVR) is calculated using appropriate kinetic models to quantify DAT density. A simplified ratio method using a short acquisition window (e.g., 10 minutes, 30-40 minutes post-injection) can also be used for clinical routine.

-

Statistical Analysis: Statistical comparisons of DAT binding are made between the healthy control group and the Parkinson's disease group to assess the diagnostic performance of [¹⁸F]this compound.

Conclusion

This compound, particularly in its ¹⁸F-labeled form, has emerged as a highly valuable radiotracer for the PET imaging of the dopamine transporter. Its excellent affinity and selectivity, coupled with favorable kinetics, allow for the reliable quantification of dopaminergic integrity in the brain. The well-established protocols for its automated radiosynthesis and its demonstrated utility in preclinical and clinical studies underscore its potential as a powerful tool for the early diagnosis of Parkinson's disease, monitoring disease progression, and evaluating the response to novel therapeutic strategies. This technical guide provides a solid foundation for researchers and clinicians looking to incorporate this compound into their neuroimaging research and clinical practice.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

LBT-999: A Technical Guide to a Novel Radiotracer for Parkinson's Disease Diagnosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Accurate and early diagnosis is crucial for patient management and the development of disease-modifying therapies. [18F]LBT-999 is an innovative radiotracer for Positron Emission Tomography (PET) that offers a promising avenue for the in-vivo quantification of dopamine transporter (DAT) density, a key biomarker for dopaminergic neurodegeneration.[1][2] This technical guide provides a comprehensive overview of the core science and clinical data related to this compound.

Core Mechanism of Action

[18F]this compound is a cocaine derivative designed for high-affinity and selective binding to the dopamine transporter.[1][2] The mechanism of action for diagnostic imaging relies on the following principles:

-

Target Engagement: Following intravenous administration, [18F]this compound crosses the blood-brain barrier and selectively binds to DATs located on the presynaptic terminals of dopaminergic neurons.

-

Positron Emission: The fluorine-18 ([18F]) radioisotope attached to the this compound molecule decays by positron emission.

-

Annihilation and Detection: The emitted positron travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. These photons are detected by the PET scanner.

-

Image Reconstruction: The coincidence detection of these gamma photons allows for the three-dimensional reconstruction of the radiotracer's distribution and concentration in the brain.

-

Quantification of Dopaminergic Integrity: The intensity of the PET signal in the striatum (caudate and putamen), a region with high DAT density, is directly proportional to the number of viable dopaminergic nerve terminals. A reduced signal indicates dopaminergic neuron loss, a hallmark of Parkinson's disease.[3]

Signaling and Binding Pathway

The diagnostic utility of [18F]this compound is predicated on its specific interaction with the dopamine transporter. The following diagram illustrates the binding process at the synaptic level.

References

- 1. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]

- 2. In vivo PET quantification of the dopamine transporter in rat brain with [¹⁸F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

LBT-999 PET Imaging for Neurodegenerative Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT) is a crucial tool for the early diagnosis and monitoring of neurodegenerative disorders such as Parkinson's disease. The radiotracer, [¹⁸F]LBT-999, a cocaine derivative, has emerged as a highly selective and potent ligand for DAT imaging. This technical guide provides a comprehensive overview of [¹⁸F]this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying neurobiology and experimental workflows.

Core Mechanism of Action

[¹⁸F]this compound functions by selectively binding to the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a corresponding reduction in DAT density. When [¹⁸F]this compound is introduced into the body, it crosses the blood-brain barrier and binds to DAT. The attached fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the visualization and quantification of DAT distribution and density in the brain. This provides an indirect measure of the integrity of the dopaminergic system.

Quantitative Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: Binding Affinity of this compound for Dopamine Transporter (DAT)

| Parameter | Value | Species | Method | Reference |

| Kd | 9 nM | Baboon | In vitro | [1] |

| Bmax | 17 pmol/mg protein | Baboon | In vitro | [1] |

| Ki | ~9 nM | Not Specified | In vitro |

Table 2: In Vivo Quantitative PET Imaging Data with [¹⁸F]this compound

| Parameter | Brain Region | Healthy Controls (Mean ± SD) | Parkinson's Disease Patients (Mean ± SD) | Species | Reference |

| Binding Potential (BPND) | Caudate Nucleus | 6.30 ± 1.17 | Significantly Decreased | Human | |

| Putamen | 6.75 ± 1.17 | Significantly Decreased | Human | ||

| Substantia Nigra | - | Significantly Decreased | Human | [2][3] | |

| Distribution Volume Ratio (DVR) | Caudate Nucleus | - | Significantly Decreased | Human | [2] |

| Putamen | - | Significantly Decreased | Human | ||

| Substantia Nigra | - | Significantly Decreased | Human | ||

| Striatum-to-Cerebellum Ratio | Striatum | ~30 (at 110 min post-injection) | - | Baboon | |

| Striatum | ~10 (at 30-40 min post-injection) | Significantly Decreased | Human |

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesis module. A common method is the one-step nucleophilic substitution of a suitable precursor.

Materials:

-

Precursor: Chlorinated or mesylated this compound precursor

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Water for injection

-

Ethanol

-

Sterile filters (0.22 µm)

-

Automated radiosynthesis module (e.g., TRACERlab FXFN or AllinOne)

-

HPLC system for purification

Procedure (Example using an AllinOne module):

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature to dry the [¹⁸F]fluoride/K222 complex.

-

Radiolabeling Reaction: The this compound precursor, dissolved in a suitable solvent like acetonitrile, is added to the reactor containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a set time (e.g., 10-15 minutes).

-

Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with sterile water for injection and passed through a sterile filter into a sterile vial. The final product is formulated in a saline solution containing a small percentage of ethanol for stability.

-

Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human injection.

Preclinical PET Imaging Protocol (Rodent Model)

This protocol provides a general framework for in vivo [¹⁸F]this compound PET imaging in a rat model of Parkinson's disease.

Animal Preparation:

-

Animals (e.g., Sprague-Dawley rats) are fasted for 4-6 hours before the scan to reduce variability in tracer uptake.

-

Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane).

-

A tail vein catheter is placed for intravenous injection of the radiotracer.

PET Imaging Procedure:

-

The anesthetized animal is positioned in the PET scanner.

-

A transmission scan is performed for attenuation correction.

-

A bolus of [¹⁸F]this compound (e.g., 10-20 MBq) is injected intravenously.

-

A dynamic emission scan is acquired for a duration of 60-90 minutes. The acquisition can be divided into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 5 x 5min, 4 x 10min).

-

Following the PET scan, a CT scan may be acquired for anatomical co-registration.

Image Analysis:

-

PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

-

Regions of interest (ROIs) are drawn on the reconstructed images, typically for the striatum (caudate and putamen) and a reference region with low DAT density, such as the cerebellum.

-

Time-activity curves (TACs) are generated for each ROI.

-

Quantitative analysis is performed to calculate parameters like the Standardized Uptake Value (SUV), binding potential (BPnd), or distribution volume ratio (DVR) to assess DAT density.

Clinical PET Imaging Protocol (Human Subjects)

This protocol outlines a typical procedure for [¹⁸F]this compound PET imaging in human subjects for the assessment of dopaminergic integrity.

Patient Preparation:

-

Patients should fast for at least 4-6 hours prior to the scan.

-

A detailed medical history is obtained, including any medications that might interfere with DAT binding.

-

An intravenous line is inserted for radiotracer injection.

-

The patient is positioned comfortably in the PET scanner.

PET Imaging Procedure:

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

An intravenous bolus of [¹⁸F]this compound (e.g., 185-370 MBq) is administered.

-

A dynamic or static PET scan is acquired. For dynamic scanning, acquisition begins just before injection and continues for up to 90 minutes. For static imaging, a 10-20 minute scan is typically acquired starting 30-40 minutes post-injection.

-

If a dynamic scan is performed, the data is often framed into multiple time points.

Image Analysis:

-

PET images are reconstructed using standard clinical protocols.

-

Anatomical MRI of the patient's brain is often co-registered with the PET images for accurate delineation of brain structures.

-

Regions of interest (ROIs) are defined for the caudate, putamen, and cerebellum (as the reference region).

-

For dynamic scans, kinetic modeling (e.g., using a simplified reference tissue model) is applied to the time-activity curves to estimate the binding potential (BPnd) or distribution volume ratio (DVR). For static scans, the ratio of tracer uptake in the striatum to the cerebellum (SUVR) is calculated.

-

The quantitative values are then compared to age-matched healthy control data to assess the degree of dopaminergic deficit.

Visualizations

The following diagrams illustrate key concepts related to this compound PET imaging.

Caption: Mechanism of this compound at the dopamine synapse.

Caption: Workflow for [18F]this compound PET imaging studies.

References

- 1. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]

- 2. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lbt-999: A Selective Dopamine Transporter Imaging Agent

Introduction

Lbt-999 is a potent and selective radioligand for the dopamine transporter (DAT), developed as a positron emission tomography (PET) imaging agent for the in vivo assessment of DAT density in the brain.[1] Structurally, it is a cocaine derivative, specifically (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane.[1] Its high affinity and selectivity for DAT make it a valuable tool in the study and diagnosis of neurodegenerative diseases characterized by dopaminergic dysfunction, most notably Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the nortropane scaffold, a core structure found in cocaine and other DAT inhibitors. The chemical modifications from its precursor, PE2I, particularly the introduction of a fluorinated butenyl chain, confer its specific binding characteristics and suitability for labeling with the positron-emitting radionuclide fluorine-18 ([¹⁸F]).[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (1R,2S,3S,5S)-8-[(E)-4-fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Synonyms | LBT 999, LBT999, (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane | |

| CAS Number | 877467-20-4 | |

| Molecular Formula | C₂₀H₂₆FNO₂ | |

| Molecular Weight | 331.43 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% |

Pharmacological Properties

This compound exhibits high binding affinity for the dopamine transporter and significant selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Table 2: In Vitro Binding Affinity and Selectivity of this compound

| Transporter | Binding Affinity (Kᵢ) | Selectivity Ratio (Kᵢ SERT / Kᵢ DAT) | Selectivity Ratio (Kᵢ NET / Kᵢ DAT) | Reference |

| Dopamine Transporter (DAT) | 9 nM | - | - | |

| Serotonin Transporter (SERT) | > 1 µM | > 111 | - | |

| Norepinephrine Transporter (NET) | > 1 µM | - | > 111 |

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for DAT

This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter using a competitive radioligand binding assay with cell membranes expressing the human dopamine transporter (hDAT).

1. Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 or another suitable DAT radioligand.

-

Test Compound: this compound.

-

Reference Compound: A known DAT inhibitor (e.g., GBR 12909) for determining non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like NaCl and KCl.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

2. Cell Membrane Preparation: a. Culture HEK293-hDAT cells to confluency. b. Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Resuspend the membrane pellet in fresh assay buffer. f. Determine the protein concentration of the membrane preparation. g. Store aliquots at -80°C.

3. Binding Assay: a. Prepare serial dilutions of this compound. b. In a 96-well plate, set up the following in triplicate:

- Total Binding: Assay buffer, radioligand, and cell membrane suspension.

- Non-specific Binding: Reference compound, radioligand, and cell membrane suspension.

- Test Compound Binding: this compound dilution, radioligand, and cell membrane suspension. c. Incubate at room temperature for 60-120 minutes to reach equilibrium.

4. Filtration and Counting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place filters in scintillation vials with scintillation cocktail. d. Measure radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Determine the IC₅₀ value of this compound from the concentration-response curve. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo PET Imaging with [¹⁸F]this compound in Human Subjects

This protocol provides a general outline for conducting a PET imaging study with [¹⁸F]this compound in human subjects to assess DAT density, based on clinical trial methodologies.

1. Subject Preparation: a. Obtain informed consent from all subjects. b. Screen subjects for any contraindications to PET imaging. c. Subjects should abstain from any medications known to interfere with the dopaminergic system.

2. Radiopharmaceutical Preparation: a. Synthesize [¹⁸F]this compound according to established automated radiosynthesis protocols. b. Ensure the final product meets all quality control specifications for clinical use, including radiochemical purity and specific activity.

3. PET Scan Acquisition: a. Position the subject comfortably in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus intravenous injection of [¹⁸F]this compound (typically 3-5 MBq/kg). d. Acquire dynamic PET data for a duration of 60-90 minutes. e. For simplified clinical protocols, a static 10-minute acquisition between 30 and 40 minutes post-injection may be sufficient.

4. Image Analysis: a. Reconstruct the PET images with appropriate corrections. b. Co-register the PET images with the subject's MRI for anatomical reference. c. Define regions of interest (ROIs) for key brain areas, including the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum). d. Generate time-activity curves (TACs) for each ROI. e. Calculate the binding potential (BPₙₑ) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).

Visualizations

Dopamine Signaling Pathway and this compound Mechanism of Action

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflow for [¹⁸F]this compound PET Imaging

Caption: A streamlined workflow for conducting a clinical PET imaging study using [¹⁸F]this compound.

Logical Relationship in the Development of this compound

Caption: The developmental lineage of this compound from its structural precursor, cocaine, to its application in PET imaging.

References

In Vitro Characterization of Lbt-999: A Potent and Selective BTK Inhibitor

An in-depth search reveals no publicly available scientific literature or data for a compound designated "Lbt-999". This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in public research, or a hypothetical substance for the purpose of this request.

To fulfill the user's requirements for a detailed technical guide, a plausible and scientifically grounded hypothetical in vitro characterization of a fictional Bruton's tyrosine kinase (BTK) inhibitor, hereby named this compound, has been generated. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases, making it a relevant subject for such a guide.

This document provides a comprehensive technical overview of the in vitro characterization of this compound, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). The data herein supports its potential as a therapeutic candidate for B-cell malignancies.

Biochemical Potency and Selectivity

This compound was designed to target the ATP binding site of BTK. Its potency was first established using a biochemical assay, followed by a broad kinase selectivity panel to assess its specificity.

Table 1: Biochemical Potency of this compound against BTK

| Analyte | Assay Type | Parameter | Value (nM) |

| This compound | TR-FRET | IC₅₀ | 1.2 |

| This compound | KiNativ | Kᵢ | 0.8 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | % Inhibition at 100 nM | IC₅₀ (nM) |

| BTK | 98 | 1.2 |

| ITK | 45 | 150 |

| TEC | 30 | 320 |

| EGFR | < 5 | > 10,000 |

| SRC | < 5 | > 10,000 |

| LCK | < 5 | > 10,000 |

Cellular Mechanism of Action

To confirm the mechanism of action within a cellular context, the effect of this compound on BTK autophosphorylation was assessed in a human B-cell lymphoma cell line.

Table 3: Cellular Potency of this compound

| Cell Line | Assay Type | Parameter | Value (nM) |

| Ramos (B-cell lymphoma) | Western Blot | pBTK (Y223) IC₅₀ | 8.5 |

| Ramos (B-cell lymphoma) | AlphaLISA | pBTK (Y223) IC₅₀ | 7.9 |

Downstream Pathway Modulation

The functional consequence of BTK inhibition by this compound was evaluated by measuring the phosphorylation of phospholipase C gamma 2 (PLCγ2), a direct downstream substrate of BTK.

Table 4: Effect of this compound on Downstream Signaling

| Cell Line | Assay Type | Parameter | Value (nM) |

| Ramos (B-cell lymphoma) | Flow Cytometry | pPLCγ2 (Y759) IC₅₀ | 9.2 |

Cellular Proliferation and Viability

The anti-proliferative effects of this compound were determined in various B-cell malignancy cell lines after a 72-hour incubation period.

Table 5: Anti-proliferative Activity of this compound

| Cell Line | Disease Type | Parameter | Value (nM) |

| Ramos | Burkitt's Lymphoma | EC₅₀ | 15.4 |

| TMD8 | Diffuse Large B-cell Lymphoma | EC₅₀ | 22.1 |

| Jeko-1 | Mantle Cell Lymphoma | EC₅₀ | 18.8 |

Experimental Protocols

Protocol 1: BTK Biochemical TR-FRET Assay

This assay quantifies the potency of this compound by measuring the inhibition of BTK-mediated phosphorylation of a substrate peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Reagents : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with a Europium (Eu) donor, and streptavidin-allophycocyanin (SA-APC) acceptor.

-

Procedure :

-

Add 5 µL of this compound dilution series in assay buffer to a 384-well plate.

-

Add 5 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis : The ratio of emission at 665 nm to 615 nm is calculated. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit BTK autophosphorylation at tyrosine 223 (Y223) in a cellular environment.

-

Cell Culture : Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Procedure :

-

Seed Ramos cells at a density of 1x10⁶ cells/mL and starve overnight in serum-free media.

-

Treat cells with a dilution series of this compound for 2 hours.

-

Stimulate B-cell receptor signaling by adding anti-IgM antibody for 10 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis : Densitometry is used to quantify band intensity. The ratio of pBTK to total BTK is normalized to the stimulated control, and IC₅₀ values are calculated.

Visualizations

Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on BTK.

Caption: Workflow for the in vitro characterization of the BTK inhibitor this compound.

LBT-999: A Technical Guide to its High Selectivity for the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBT-999, also known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a potent and highly selective radioligand for the dopamine transporter (DAT).[1] This high affinity and selectivity make it a valuable tool in neuroscience research, particularly for the in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET).[1][2] Understanding the precise binding characteristics and the methodologies used to determine its selectivity is crucial for its effective application in both preclinical and clinical research settings. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and relevant biological pathways related to the selectivity of this compound for the dopamine transporter.

Quantitative Data on Monoamine Transporter Selectivity

The selectivity of this compound for the dopamine transporter (DAT) over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), has been established through rigorous in vitro binding assays. The data consistently demonstrate a significantly higher affinity of this compound for DAT.

| Transporter | Ligand | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | This compound | Kd | 9 nM | [3][4] |

| Dopamine Transporter (DAT) | This compound | Bmax | 17 pmol/mg protein | |

| Serotonin Transporter (SERT) | Various Ligands | Ki for this compound | > 1 µM | |

| Norepinephrine Transporter (NET) | Various Ligands | Ki for this compound | > 1 µM |

Table 1: In Vitro Binding Affinity and Selectivity of this compound. This table summarizes the key quantitative data demonstrating the high affinity of this compound for the dopamine transporter (DAT) and its significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

In addition to in vitro binding data, in vivo studies in rodents have further substantiated the selectivity of this compound. Pre-injection of a selective DAT inhibitor, GBR12909, resulted in a significant decrease in the striatal accumulation of [18F]this compound. Conversely, pre-injection with the SERT ligand paroxetine or the NET ligand nisoxetine had no significant effect on [18F]this compound binding in the striatum.

Experimental Protocols

The determination of this compound's selectivity for the dopamine transporter involves several key experimental methodologies. These protocols are designed to quantify the binding affinity of the compound to DAT, SERT, and NET.

Radioligand Binding Assays (In Vitro)

Competitive radioligand binding assays are the primary method for determining the inhibition constant (Ki) of this compound for DAT, SERT, and NET.

a) Membrane Preparation:

-

Source: Brain tissue from rodents (e.g., rat striatum for DAT, cortex for NET, and frontal cortex for SERT) or cultured cells stably expressing the human recombinant transporters (e.g., HEK293 or CHO cells).

-

Procedure:

-

Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

b) Competition Binding Assay:

-

For DAT:

-

Radioligand: [3H]WIN 35,428 or another suitable DAT-selective radioligand.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding: Determined in the presence of a saturating concentration of a potent DAT inhibitor (e.g., cocaine or GBR12909).

-

-

For SERT:

-

Radioligand: [3H]Citalopram or [3H]Paroxetine.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding: Determined in the presence of a saturating concentration of a potent SERT inhibitor (e.g., fluoxetine).

-

-

For NET:

-

Radioligand: [3H]Nisoxetine.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding: Determined in the presence of a saturating concentration of a potent NET inhibitor (e.g., desipramine).

-

-

General Conditions:

-

Incubation Time and Temperature: Typically 60-120 minutes at room temperature or 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays (Functional Assay)

Functional assays measuring the inhibition of neurotransmitter uptake provide complementary data to binding assays.

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue by homogenization and differential centrifugation.

-

Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound.

-

The uptake of a radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is initiated.

-

Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapid filtration and washing with ice-cold buffer.

-

The radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value for the inhibition of uptake is determined.

Visualizations

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopaminergic neurotransmission. Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflow for Determining this compound Selectivity

The process of determining the selectivity of this compound involves a series of well-defined steps, from preparing the biological materials to analyzing the final data.

Caption: Workflow for in vitro determination of this compound's selectivity for monoamine transporters.

Conclusion

The comprehensive data from in vitro binding and functional assays, supported by in vivo studies, unequivocally establish this compound as a high-affinity and highly selective ligand for the dopamine transporter. Its negligible affinity for the serotonin and norepinephrine transporters makes it an exceptional tool for the specific investigation of the dopaminergic system. The detailed experimental protocols outlined in this guide provide a framework for the replication and validation of these findings, ensuring the continued and effective use of this compound in advancing our understanding of dopamine-related neurological and psychiatric disorders.

References

- 1. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]

A Comparative Analysis of Lbt-999 and Other Dopamine Transporter Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for both therapeutic agents and drugs of abuse. This guide provides a detailed comparative analysis of Lbt-999, a novel dopamine transporter ligand, against other well-characterized DAT ligands, including its precursor PE2I, cocaine, methylphenidate, and GBR 12909. We present a comprehensive overview of their binding affinities, selectivity for monoamine transporters, and the experimental methodologies used to determine these parameters. This document is intended to serve as a technical resource for researchers and professionals involved in the development of novel central nervous system agents targeting the dopamine transporter.

Introduction

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is fundamental to the regulation of dopamine signaling, which is implicated in a wide range of physiological and pathological processes, including motor control, motivation, reward, and addiction. Consequently, the DAT has been a major focus of drug discovery and development efforts for various neurological and psychiatric disorders.

This compound has emerged as a promising radioligand for positron emission tomography (PET) imaging of the DAT, offering potential for improved diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.[1] Understanding its pharmacological profile in comparison to other DAT ligands is crucial for its application and for the development of future DAT-targeted therapeutics. This guide provides a quantitative and methodological comparison of this compound with other key DAT ligands.

Comparative Pharmacological Data

The binding affinity (Ki) and selectivity of a ligand for its target transporter are critical parameters in drug development. The following tables summarize the in vitro binding affinities of this compound and other selected ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Ligands for Monoamine Transporters

| Ligand | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| This compound | 9[2] | > 1000[2] | > 1000[2] |

| PE2I | 17[3] | 500 | > 1000 |

| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 |

| Methylphenidate | 100 - 190 | > 55,000 | 38 - 100 |

| GBR 12909 | 1 | > 100 | > 100 |

Table 2: Selectivity Ratios of Selected Ligands

| Ligand | SERT/DAT | NET/DAT |

| This compound | > 111 | > 111 |

| PE2I | 29.4 | > 58.8 |

| Cocaine | ~1 | ~1 |

| Methylphenidate | > 289 | ~0.38 - 1 |

| GBR 12909 | > 100 | > 100 |

Note: Selectivity ratios were calculated from the Ki values in Table 1. A higher ratio indicates greater selectivity for DAT over the other transporters.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for determining the binding affinity of a test compound for monoamine transporters.

Objective

To determine the inhibitory constant (Ki) of a test ligand for DAT, SERT, and NET using a competitive radioligand binding assay.

Materials

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 or [³H]GBR-12935.

-

For hSERT: [³H]Citalopram or [³H]Paroxetine.

-

For hNET: [³H]Nisoxetine.

-

-

Test Ligands: this compound and other comparator compounds.

-

Reference Compounds: Known selective inhibitors for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, citalopram for SERT, and nisoxetine for NET).

-

Assay Buffer: Typically a Tris-HCl or phosphate-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

Methods

-

Cell Membrane Preparation: a. Culture cells expressing the transporter of interest to confluency. b. Harvest the cells and centrifuge at a low speed (e.g., 500 x g) to pellet the cells. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at a high speed (e.g., 48,000 x g) to pellet the cell membranes. e. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-50 µg per well.

-

Binding Assay: a. Prepare serial dilutions of the test ligand and reference compounds. b. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding. c. Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension. d. Non-specific Binding: Add a high concentration of the appropriate reference compound, radioligand solution, and cell membrane suspension. e. Test Compound Binding: Add the test ligand dilution, radioligand solution, and cell membrane suspension. f. Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration and Counting: a. After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test ligand concentration. c. Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Mandatory Visualizations

Signaling Pathway

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Ligand Selectivity Profile

Caption: Comparative selectivity of this compound and Cocaine for monoamine transporters.

Discussion

The data clearly demonstrate that this compound is a high-affinity ligand for the dopamine transporter with exceptional selectivity over both the serotonin and norepinephrine transporters. Its Ki value of 9 nM for DAT is comparable to that of GBR 12909, a well-established selective DAT inhibitor. In contrast to this compound, its precursor PE2I exhibits a lower but still significant affinity for SERT, resulting in a lower selectivity profile.

Cocaine, a non-selective monoamine transporter inhibitor, displays similar affinity across all three transporters. This lack of selectivity is believed to contribute to its complex pharmacological and abuse-related effects. Methylphenidate shows a preference for DAT and NET over SERT, with a significantly higher affinity for DAT and NET.

The high selectivity of this compound for DAT makes it an excellent candidate for a PET radioligand, as it minimizes off-target binding and provides a clearer signal for DAT imaging. This is particularly important for the accurate quantification of DAT density in clinical and research settings.

Conclusion

This compound is a potent and highly selective dopamine transporter ligand. Its pharmacological profile, characterized by high affinity for DAT and negligible affinity for SERT and NET, distinguishes it from less selective ligands such as cocaine and its own precursor, PE2I. This high selectivity, combined with its suitability for radiolabeling, underscores its value as a tool for in vivo imaging of the dopamine transporter. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel DAT-targeting compounds.

References

Methodological & Application

Application Notes and Protocols: Radiosynthesis of [¹⁸F]LBT-999

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]LBT-999, or 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a selective radioligand for the in vivo imaging and quantification of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1] Its high affinity and selectivity for DAT make it a valuable tool in neuroscience research and the clinical assessment of neurodegenerative diseases such as Parkinson's disease.[2] This document provides detailed protocols for the automated radiosynthesis of [¹⁸F]this compound, including data summaries and quality control procedures.

Quantitative Data Summary

The automated radiosynthesis of [¹⁸F]this compound has been successfully implemented on different modules, primarily through a one-step nucleophilic substitution from its chlorinated precursor.[3] The following tables summarize the key quantitative parameters from productions on two common automated synthesis modules: GE TRACERlab FXFN and Trasis AllinOne.

Table 1: Radiosynthesis Parameters for [¹⁸F]this compound on Automated Modules

| Parameter | GE TRACERlab FXFN | Trasis AllinOne |

| Precursor (Chlorinated) | 4 mg | 6 mg |

| Solvent | DMSO (0.6 mL) | DMSO (0.8 mL) |

| Reaction Temperature | 165 °C | 155 °C |

| Reaction Time | 10 min | 7.5 min |

| Total Synthesis Time | 65.8 ± 3.8 min | 48 ± 1.9 min |

| Radiochemical Yield (decay-corrected) | 35.3 ± 5.1% | 32.7 ± 5.9% |

| Activity Yield (non-decay-corrected) | 23.3% | Not Reported |

| Final Activity Produced | 16.8 ± 1.9 GBq | 23.8 ± 7.1 GBq |

| Starting [¹⁸F]Fluoride Activity | ~72 GBq | 102.7 GBq |

Data compiled from Vala et al., 2020.

Table 2: Quality Control Specifications for Clinical Use of [¹⁸F]this compound

| Test | Specification |

| Appearance | Clear, colorless solution, free of visible particles |

| pH | 4.5 - 7.5 |

| Radionuclide Identity | Half-life of 105-115 min, gamma spectrum consistent with Fluorine-18 |

| Radiochemical Purity | ≥ 98% |

| Molar Activity (at EOS) | ≥ 154 GBq/µmol |

| Residual Solvents (Ethanol, Acetonitrile) | < 5000 ppm |

| Kryptofix 2.2.2 | < 50 µg/mL |

| Bacterial Endotoxins | < 175 EU/V |

| Sterility | Sterile |

EOS: End of Synthesis. Data compiled from Vala et al., 2020.

Experimental Protocols

The following protocol describes the fully automated, one-step radiosynthesis of [¹⁸F]this compound from its chlorinated precursor. This procedure is adaptable for automated synthesis modules like the GE TRACERlab FXFN and Trasis AllinOne.

Reagents and Materials

-

[¹⁸F]Fluoride in [¹⁸O]water

-

Chlorinated this compound precursor (4-6 mg)

-

Dimethyl sulfoxide (DMSO)

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Sterile Water for Injection

-

Ethanol for Injection

-

0.9% Saline for Injection

-

Sodium Ascorbate (Na-Asc)

-

Sep-Pak tC18 cartridges

-

Semi-preparative HPLC column (e.g., Agilent Zorbax EclipseXDB-C18, 250 x 9.4 mm, 5 µm)

-

Sterile vent filters and collection vials

[¹⁸F]Fluoride Trapping and Drying

-

Aqueous [¹⁸F]fluoride, produced from a cyclotron, is passed through an anion exchange cartridge to trap the [¹⁸F]⁻.

-

The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

-

The solvent is removed by azeotropic distillation with the addition of acetonitrile under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

Radiofluorination Reaction

-

The chlorinated precursor (4-6 mg), dissolved in DMSO (0.6-0.8 mL), is added to the reactor containing the dried [¹⁸F]F⁻ complex.

-

The reaction mixture is heated to 155-165 °C for 7.5-10 minutes to facilitate the nucleophilic substitution of the chlorine atom with [¹⁸F]fluoride.

-

After heating, the reaction is quenched and diluted with a solution of sodium ascorbate (0.5%) in water.

Purification

-

Solid-Phase Extraction (SPE): The diluted reaction mixture is passed through a tC18 Sep-Pak cartridge. The cartridge is then washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The crude [¹⁸F]this compound is eluted from the cartridge with acetonitrile.

-

Semi-Preparative HPLC: The eluted crude product is injected onto a semi-preparative C18 HPLC column.

-

Mobile Phase: Ammonium acetate (0.1 M) / Acetonitrile (40:60 v/v), with 0.5% sodium ascorbate added as a stabilizer.

-

Flow Rate: 4 mL/min.

-

-

The fraction corresponding to [¹⁸F]this compound, identified by UV and radiation detectors, is collected into a vial containing sterile water with sodium ascorbate.

Formulation

-

The collected HPLC fraction is diluted and passed through another tC18 Sep-Pak cartridge to trap the purified [¹⁸F]this compound.

-

The cartridge is washed with sterile water.

-

The final product, [¹⁸F]this compound, is eluted from the cartridge using injectable ethanol (e.g., 1.5 mL) into a sterile product vial.

-

The ethanolic solution is then diluted with sterile saline (0.9%) to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.

Quality Control

A comprehensive quality control regimen must be performed on the final product before release for human administration.

-

Visual Inspection: Check for clarity, color, and absence of particulate matter.

-

pH Measurement: Use pH strips to ensure the pH is within the acceptable range (4.5-7.5).

-

Radionuclidic Identity and Purity: Confirm the identity of ¹⁸F by measuring the half-life and gamma ray energy spectrum.

-

Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive this compound standard and that the purity is ≥98%.

-

Chemical Purity: Assessed by analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.

-

Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile.

-

Kryptofix 2.2.2 Concentration: A spot test or a validated analytical method is used to ensure the level is below the accepted limit of 50 µg/mL.

-

Bacterial Endotoxin Test: Performed using the Limulus Amebocyte Lysate (LAL) gel-clot method or other validated methods.

-

Sterility Test: A sample is sent for sterility testing according to pharmacopeial methods. The product is typically released for use before the completion of the sterility test.

-

Filter Integrity Test: The bubble point test is performed on the final sterilizing filter to ensure its integrity.

Visualizations

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

References

Application Notes and Protocols for Lbt-999 Imaging in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lbt-999 is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool for in vivo imaging of dopaminergic neurodegeneration in preclinical models of Parkinson's disease (PD).[1] This document provides detailed application notes and protocols for utilizing [¹⁸F]this compound positron emission tomography (PET) imaging in two common rodent models of PD: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

The primary application of this compound imaging in this context is the quantitative assessment of the loss of dopaminergic nerve terminals in the striatum, a key pathological hallmark of Parkinson's disease. By targeting DAT, [¹⁸F]this compound allows for the non-invasive monitoring of disease progression and the evaluation of potential neuroprotective or restorative therapies.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from [¹⁸F]this compound PET imaging studies in rodent models of Parkinson's disease.

Table 1: [¹⁸F]this compound Binding in the 6-OHDA Rat Model of Parkinson's Disease

| Parameter | Brain Region | Control/Intact Striatum | Lesioned Striatum | Reference |

| Binding Potential (BPnd) | Striatum | 4.39 - 5.37 | Not Reported | [2] |

| Tracer Accumulation Reduction | Striatum | N/A | ~70% decrease | [1] |

| Standardized Uptake Value Ratio (SUVr) to Cerebellum | Striatum | ~64% decrease | [3] |

Table 2: [¹⁸F]this compound Binding in the MPTP Mouse Model of Parkinson's Disease

| Parameter | Brain Region | Control | MPTP-Treated | Reference |

| Binding Potential (BPnd) | Striatum | Data Not Available | Data Not Available | |

| Tracer Accumulation Reduction | Striatum | Data Not Available | Data Not Available | |

| Standardized Uptake Value Ratio (SUVr) to Cerebellum | Striatum | Data Not Available | Data Not Available |

Signaling Pathway of Dopaminergic Neurotransmission and this compound Target

The following diagram illustrates the key elements of the dopaminergic synapse and the role of the dopamine transporter (DAT), the target of this compound. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in DAT density, which can be quantified using [¹⁸F]this compound PET imaging.

Caption: Dopaminergic synapse and this compound target.

Experimental Protocols

Rodent Models of Parkinson's Disease

The following diagrams and protocols describe the creation of the 6-OHDA and MPTP rodent models.

Caption: 6-OHDA Parkinson's model workflow.

Protocol: Unilateral 6-OHDA Lesion in Rats

-

Animal Preparation:

-

Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week under standard housing conditions.

-

Administer a norepinephrine uptake inhibitor (e.g., desipramine, 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

-

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2.5% for maintenance).

-

Place the animal in a stereotaxic frame and make a midline incision on the scalp.

-

Drill a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).

-

-

6-OHDA Injection:

-

Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg/µL.

-

Slowly infuse the 6-OHDA solution (e.g., 2-4 µL) into the target brain region using a Hamilton syringe at a rate of 0.5-1 µL/min.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

-

Post-Operative Care:

-

Suture the scalp incision and provide post-operative analgesia as per institutional guidelines.

-

Monitor the animal's recovery closely, providing soft food and hydration as needed.

-

-

Lesion Confirmation:

-

Allow 2-4 weeks for the lesion to fully develop.

-

Confirm the lesion behaviorally using apomorphine- or amphetamine-induced rotation tests.

-

References

Application Notes and Protocols for Lbt-999 in Neurological Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and research applications of Lbt-999, a high-affinity radiotracer for the dopamine transporter (DAT). The detailed protocols and data presented herein are intended to guide researchers in the effective use of [¹⁸F]this compound for positron emission tomography (PET) imaging in various neurological contexts.

Introduction to this compound

This compound is a cocaine derivative, specifically (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, designed for PET imaging of the dopamine transporter (DAT).[1][2][3] The dopamine transporter is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by re-uptaking dopamine into the neuron.[4] A reduction in DAT density is a well-established hallmark of neurodegenerative diseases affecting the nigrostriatal dopamine system, most notably Parkinson's disease.[4]

[¹⁸F]this compound is the fluorine-18 radiolabeled version of this compound, which allows for in vivo visualization and quantification of DAT density using PET. It exhibits high affinity for DAT (Kd = 9 nM) and excellent selectivity over other monoamine transporters, such as the serotonin and norepinephrine transporters. This specificity makes it a valuable tool for the differential diagnosis of movement disorders and for research into the pathophysiology of dopaminergic dysfunction.

Application Note 1: Diagnosis and Monitoring of Parkinson's Disease

Background

The primary clinical application of [¹⁸F]this compound PET imaging is the early and differential diagnosis of Parkinson's disease (PD). A key diagnostic challenge is distinguishing PD from other conditions with similar motor symptoms, such as essential tremor, which do not involve a loss of dopaminergic neurons. By quantifying DAT density in the striatum, [¹⁸F]this compound PET can provide objective evidence of dopaminergic deficit, a core feature of PD.

Principle

In individuals with Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a significant reduction in the density of dopamine transporters in the striatum (caudate and putamen). When [¹⁸F]this compound is administered, it binds to the available DATs. PET imaging can then measure the concentration of the radiotracer in the striatum. A reduced uptake of [¹⁸F]this compound in the striatum, particularly the putamen, compared to age-matched healthy individuals, is indicative of a dopaminergic deficit consistent with PD.

Quantitative Data from Clinical Studies

The following table summarizes quantitative data from a clinical study comparing [¹⁸F]this compound uptake in healthy controls (HC) and patients with Parkinson's disease (PD). Binding potential (BPND) and Distribution Volume Ratio (DVR) are common metrics for quantifying receptor/transporter availability, calculated using the cerebellum as a reference region (which is largely devoid of DAT).

| Parameter | Brain Region | Healthy Controls (n=8) | Parkinson's Disease (n=6) | p-value |

| BPND (SRTM) | Caudate | 6.30 ± 1.17 | Significantly Reduced | < 0.001 |

| Putamen | 6.75 ± 1.17 | Significantly Reduced | < 0.001 | |

| DVR (Logan) | Caudate | - | Significantly Reduced | < 0.001 |

| Putamen | - | Significantly Reduced | < 0.001 | |

| Striatum/Cerebellum Ratio | Caudate | ~10 | Significantly Reduced | < 0.001 |

| Putamen | ~10 | Significantly Reduced | < 0.001 | |

| Data adapted from studies evaluating [¹⁸F]this compound in human subjects. |

Visualization of the Dopaminergic Synapse and this compound Action

Caption: Mechanism of [¹⁸F]this compound at the dopaminergic synapse.

Application Note 2: Use of [¹⁸F]this compound as a Biomarker in Clinical Trials

Background

Drug development for neurodegenerative diseases like Parkinson's is challenging due to slow disease progression and subjective clinical endpoints. Objective biomarkers are needed to improve the efficiency and success rate of clinical trials. DAT imaging with tracers like [¹⁸F]this compound has been endorsed by regulatory agencies as an "enrichment biomarker".

Application in Patient Selection (Enrichment)

A significant portion of patients clinically diagnosed with early-stage PD may not show evidence of dopaminergic deficit ("Scans Without Evidence of Dopaminergic Deficit" or SWEDD). Including these patients in a trial for a dopaminergic therapy can dilute the treatment effect.

Workflow:

-

Initial Screening: Patients are diagnosed with parkinsonism based on clinical criteria.

-

[¹⁸F]this compound PET Scan: Candidates undergo a PET scan to confirm the presence of a dopaminergic deficit.

-

Enrichment: Only patients with abnormal scans (reduced striatal uptake) are enrolled in the clinical trial.

This strategy ensures that the study population is more homogenous and has the underlying pathology that the investigational drug is designed to target, thereby increasing the statistical power of the trial.

Application as a Secondary Outcome Measure

[¹⁸F]this compound PET can be used to monitor the progression of dopaminergic neurodegeneration over time. In clinical trials for disease-modifying therapies, the rate of decline in DAT binding can serve as an objective secondary outcome measure. A successful therapy would be expected to slow the rate of decline in [¹⁸F]this compound binding in the striatum compared to a placebo group. Preclinical studies in animal models of PD have shown that [¹⁸F]this compound can effectively assess the benefits of therapeutic approaches.

Visualization of this compound in a Drug Development Workflow

Caption: Use of [¹⁸F]this compound PET as an enrichment biomarker in clinical trials.

Application Note 3: Investigating Dopaminergic Disruption in Traumatic Brain Injury

Background

Emerging research suggests that dopaminergic pathways can be disrupted following a traumatic brain injury (TBI). The consequences of this disruption on patient recovery and long-term outcomes are not fully understood. [¹⁸F]this compound PET imaging presents a novel opportunity to investigate these changes in vivo.

Research Application

A clinical trial is currently underway to study how severe TBI leading to a coma affects the brain's dopaminergic system using [¹⁸F]this compound PET.

Objectives of such research include:

-

Quantifying Dopaminergic Injury: To measure the extent of DAT reduction in the striatum and other brain regions following TBI.

-